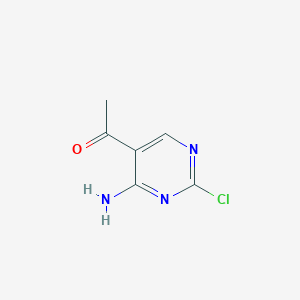

1-(4-Amino-2-chloropyrimidin-5-YL)ethanone

Description

Academic Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical and Biomedical Research

Pyrimidine heterocycles are of immense interest to organic and medicinal chemists due to their privileged bioactivities. nih.gov The pyrimidine motif is present in numerous FDA-approved drugs exhibiting a range of therapeutic effects, including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive activities. nih.govacs.org The ability of pyrimidine derivatives to interact with various enzymes and biological targets within the cell makes them a fertile ground for the development of novel therapeutic agents. nih.gov

The academic significance of pyrimidines is underscored by the continuous development of new synthetic methodologies to access functionalized pyrimidine cores. mdpi.com These methods often focus on creating diverse libraries of compounds for high-throughput screening to identify new drug leads. The versatility of the pyrimidine scaffold allows for substitution at multiple positions, enabling fine-tuning of the molecule's physicochemical properties and biological activity.

Strategic Positioning of 1-(4-Amino-2-chloropyrimidin-5-YL)ethanone as a Research Subject within Pyrimidine Derivatives

While specific research dedicated exclusively to this compound is limited, its structure as a 2,4,5-trisubstituted pyrimidine makes it a strategically important intermediate in medicinal chemistry. The presence of three distinct functional groups—an amino group at the 4-position, a chloro group at the 2-position, and an acetyl group at the 5-position—offers multiple avenues for chemical modification.

This trifunctional nature allows for the selective and sequential introduction of different substituents, making it a valuable building block for the synthesis of more complex molecules. For instance, the chloro group can be readily displaced by various nucleophiles, while the amino and acetyl groups can undergo a range of chemical transformations. This versatility is highly desirable in the construction of combinatorial libraries for drug discovery programs. The 2,4,5-trisubstituted pyrimidine scaffold, in particular, has been identified as a key pharmacophore in the development of potent inhibitors for various kinases and as anti-HIV agents.

Overarching Research Domains and Methodological Frameworks Applied to the Compound

The research domains where a compound like this compound would be of interest primarily revolve around medicinal chemistry and drug discovery. Specifically, its potential applications lie in the synthesis of inhibitors for protein kinases, which are crucial targets in oncology. The general structure of this compound aligns with the pharmacophores of known kinase inhibitors.

Methodological frameworks for studying such a compound would typically involve:

Synthesis and Derivatization: Development of efficient synthetic routes to the core structure and subsequent diversification by reacting the functional groups. This often involves parallel synthesis techniques to generate a library of analogs.

Structural and Spectroscopic Analysis: Characterization of the synthesized compounds using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their structures.

Biological Screening: In vitro assays to evaluate the biological activity of the synthesized derivatives against specific targets, such as a panel of protein kinases.

Computational Modeling: In silico studies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, to understand the binding modes of the compounds with their biological targets and to guide further optimization of their structures.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 59655-24-0 |

| Molecular Formula | C6H6ClN3O |

| Molecular Weight | 171.58 g/mol |

| Canonical SMILES | CC(=O)C1=CN=C(N)N=C1Cl |

| InChI Key | FQORZJCVXCFBQF-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6ClN3O |

|---|---|

Molecular Weight |

171.58 g/mol |

IUPAC Name |

1-(4-amino-2-chloropyrimidin-5-yl)ethanone |

InChI |

InChI=1S/C6H6ClN3O/c1-3(11)4-2-9-6(7)10-5(4)8/h2H,1H3,(H2,8,9,10) |

InChI Key |

JUERSHBUJSAQDB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CN=C(N=C1N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Informatic Analysis of 1 4 Amino 2 Chloropyrimidin 5 Yl Ethanone

Established Synthetic Pathways for 1-(4-Amino-2-chloropyrimidin-5-YL)ethanone

Traditional synthetic routes to pyrimidine (B1678525) derivatives often involve the condensation of 1,3-dicarbonyl compounds with amidines, ureas, or guanidines, a method pioneered by Pinner in 1884. wikipedia.org These foundational methods provide a framework for constructing the core pyrimidine ring, which can then be further functionalized.

The synthesis of this compound relies on the strategic selection of precursors that can efficiently form the substituted pyrimidine ring. The most common and widely utilized approach for constructing the pyrimidine ring involves the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.eg

A plausible and established pathway is the Pinner synthesis, which involves the condensation of a β-keto ester or a β-diketone with an amidine. slideshare.netslideshare.net For the target molecule, a retrosynthetic analysis suggests that suitable precursors could include a chlorinated N-C-N building block and a three-carbon fragment bearing the required amino and acetyl groups or their precursors.

Key Precursors and Transformations:

N-C-N Fragment: Guanidine (B92328) or urea (B33335) derivatives are common precursors for introducing the 2-amino or 2-hydroxy functionalities, respectively. wikipedia.org To achieve the 2-chloro substitution, a subsequent chlorination step, often using reagents like phosphorus oxychloride, would be necessary.

C-C-C Fragment: A versatile three-carbon precursor is essential. A compound such as 2-acetyl-3-aminopropenenitrile (derived from the condensation of acetylacetonitrile and a suitable amine source) could serve as a key intermediate. This precursor contains the necessary acetyl group at the future 5-position and an amino group at the 4-position.

The primary transformation involves the cyclocondensation of these fragments. For instance, reacting a suitable β-enaminoketone or β-enaminonitrile with a reagent like guanidine carbonate would lead to the formation of a 2-aminopyrimidine (B69317) ring. The final chlorine atom at the 2-position can be introduced through a diazotization reaction (Sandmeyer-type reaction) on the 2-amino group or by direct chlorination of a corresponding pyrimidinone intermediate.

The fundamental reaction for forming the pyrimidine ring in the Pinner synthesis is the acid-catalyzed condensation of an amidine with a β-dicarbonyl compound. slideshare.net The mechanism proceeds through several distinct steps:

Protonation: The reaction is initiated by the protonation of one of the carbonyl groups of the β-dicarbonyl compound, which activates it for nucleophilic attack.

Nucleophilic Attack: The non-N-substituted amidine acts as a nucleophile, attacking the activated carbonyl carbon.

Dehydration: A molecule of water is eliminated, leading to the formation of a more stable intermediate.

Cyclization and Tautomerization: An intramolecular nucleophilic attack by the second nitrogen of the amidine derivative on the remaining carbonyl group leads to the formation of a cyclic intermediate, which then undergoes dehydration and tautomerization to yield the aromatic pyrimidine ring.

This mechanistic pathway highlights the importance of controlling pH and reaction conditions to favor the desired cyclization and prevent side reactions.

Optimizing the synthesis of substituted pyrimidines involves refining several process parameters to maximize yield and purity while minimizing waste and cost.

| Strategy | Description | Potential Impact |

| Catalyst Selection | Utilizing efficient acid or base catalysts can significantly accelerate the rate of condensation and cyclization reactions. | Increased reaction rate, potentially lower reaction temperatures. |

| Solvent Choice | The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics. In some cases, solvent-free conditions can be employed. rasayanjournal.co.in | Improved yield, easier product isolation, reduced environmental impact. |

| Temperature Control | Precise control of the reaction temperature is crucial for preventing the degradation of reactants and intermediates and minimizing the formation of byproducts. | Higher purity of the final product, improved overall yield. |

| Reactant Stoichiometry | Adjusting the molar ratios of the C-C-C and N-C-N precursors can drive the reaction to completion and minimize unreacted starting materials. | Maximized conversion of limiting reagents. |

| Purification Method | Employing effective purification techniques, such as recrystallization or column chromatography, is vital for isolating the target compound in high purity. | High-quality final product suitable for further applications. |

For instance, the use of microwave irradiation has been shown to shorten reaction times and improve yields in pyrimidine synthesis. rasayanjournal.co.in Similarly, ultrasound-assisted synthesis can enhance reaction rates through acoustic cavitation. rasayanjournal.co.in

Emerging and Sustainable Synthetic Approaches Applicable to Pyrimidine Frameworks

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods in chemical manufacturing, driven by the principles of green chemistry.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inbenthamdirect.comnih.gov Several green approaches have been successfully applied to the synthesis of pyrimidine derivatives.

Key Green Chemistry Approaches:

Microwave-Assisted Synthesis: This technique uses microwave energy to heat reactions rapidly and uniformly, often leading to dramatically reduced reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. powertechjournal.com

Ultrasound-Assisted Synthesis: Sonication can promote reactions by creating localized high-temperature and high-pressure zones, enhancing mass transfer and accelerating reaction rates. rasayanjournal.co.in

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single pot to form a final product that incorporates portions of all starting materials. rasayanjournal.co.in This approach improves atom economy and process efficiency by reducing the number of synthetic steps and purification stages. The Biginelli reaction is a classic example of an MCR used for pyrimidine synthesis. wikipedia.org

Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of a synthesis. rasayanjournal.co.in The use of reusable heterogeneous catalysts also contributes to sustainability. powertechjournal.com

Solvent-Free Reactions: Conducting reactions without a solvent (mechanochemistry or solid-state synthesis) minimizes waste and can lead to unique reactivity and selectivity. rasayanjournal.co.inpowertechjournal.com

| Method | Traditional Synthesis | Green Synthesis |

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwaves, Ultrasound |

| Solvents | Often uses volatile and toxic organic solvents | Water, ionic liquids, or solvent-free conditions |

| Reaction Time | Typically hours to days | Often minutes to a few hours |

| Yield | Variable, can be moderate | Generally high to excellent |

| Waste Generation | Can be significant due to multiple steps and solvent use | Minimized due to higher atom economy and less solvent |

Continuous flow chemistry and automation are transforming the landscape of modern organic synthesis, offering significant advantages over traditional batch processing, particularly for the production of heterocyclic compounds like pyrimidines. mdpi.com

Continuous Flow Synthesis:

In a flow reactor, reagents are continuously pumped through a network of tubes or channels where they mix and react. nih.gov This methodology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, consistency, and scalability. mdpi.com Key benefits include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heating and cooling, enabling precise temperature control and minimizing side reactions. nih.gov

Improved Safety: The small reaction volumes inherent in flow systems reduce the risks associated with handling hazardous reagents or performing highly exothermic reactions. nih.gov

Scalability: Scaling up production is achieved by running the system for a longer duration or by using multiple reactors in parallel, avoiding the challenges of re-optimizing conditions for larger batch reactors. figshare.com

Automation in Synthesis:

Automated synthesis platforms can significantly accelerate the drug discovery and development process by enabling high-throughput synthesis and screening of compound libraries. nih.govoxfordglobal.com These systems can range from automated liquid handlers in well-plates to sophisticated, fully integrated platforms that combine synthesis, purification, and analysis. nih.govresearchgate.net Reagent-cartridge-based systems, for example, simplify the synthetic process by providing pre-packaged reagents and optimized, pre-programmed reaction protocols, making complex synthesis more accessible to a broader range of chemists. youtube.com The integration of automation with computational tools and machine learning algorithms further enhances the ability to predict optimal reaction conditions and design novel synthetic routes. oxfordglobal.com

Catalytic Innovations (e.g., Transition Metal, Organocatalysis) in Pyrimidine Synthesis

The synthesis of the pyrimidine core, a fundamental scaffold in numerous biologically active compounds, has been significantly advanced through modern catalytic methods. nih.gov Innovations in transition metal catalysis and organocatalysis have provided efficient, selective, and sustainable routes to highly functionalized pyrimidines, which are applicable to the synthesis of complex structures like this compound. nih.govresearchgate.net

Transition Metal Catalysis

Transition metals serve as powerful catalysts for a wide array of chemical transformations, enabling the construction of pyrimidine rings through various mechanistic pathways, including multicomponent reactions, cyclizations, and dehydrogenation processes. mdpi.com These methods are prized for their high efficiency and selectivity. nih.gov

Copper (Cu) catalysis, for instance, has been effectively used in the [3+3] annulation of amidines with saturated ketones. acs.orgorganic-chemistry.org This approach involves a cascade of oxidative dehydrogenation, annulation, and subsequent aromatization to yield the pyrimidine product. acs.org Similarly, copper catalysts facilitate the cyclization of ketones with nitriles under basic conditions, offering a general and economical route to diverse pyrimidine derivatives. organic-chemistry.orgmdpi.com Iridium (Ir) has also emerged as a potent catalyst, particularly in the regioselective multicomponent synthesis of pyrimidines from amidines and alcohols. nih.govacs.org Iridium-pincer complexes can catalyze a sequence of condensation and dehydrogenation steps to form selective C-C and C-N bonds, liberating hydrogen and water as byproducts. nih.govacs.org Other metals like iron (Fe), zinc (Zn), and palladium (Pd) have also been employed in innovative pyrimidine syntheses, showcasing the versatility of transition metal catalysis. organic-chemistry.orgnih.gov

| Catalyst System | Reactants | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Copper (Cu)-catalyzed / 4-HO-TEMPO-mediated | Amidines and Saturated Ketones | [3+3] Annulation / Oxidative Dehydrogenation | Efficient cascade reaction for structurally important pyrimidines. | acs.orgorganic-chemistry.org |

| PN5P-Iridium (Ir)-pincer complexes | Amidines and up to three different Alcohols | Multicomponent Reaction (Condensation/Dehydrogenation) | Highly regioselective, sustainable, and provides access to unsymmetrically substituted pyrimidines. | nih.govacs.org |

| Iron (Fe) (II)-complex / TEMPO | Amidines and Ketones/Aldehydes/Esters | Regioselective Cyclization | Operationally simple with broad functional group tolerance. | organic-chemistry.org |

| Palladium (Pd)-imidate complex | 5-Iodo-pyrimidine nucleosides and Aryl/heteroaryl boronic acids | Suzuki-Miyaura Cross-Coupling | Enables C-C bond formation at the C5 position in aqueous media. | nih.gov |

| Copper (Cu)-catalyzed | Ketones and Nitriles | [2+2+2] Cyclization | Facile and economical synthesis of diversely functionalized pyrimidines. | organic-chemistry.orgmdpi.com |

Organocatalysis

As a complementary strategy to metal-based systems, organocatalysis offers metal-free alternatives for pyrimidine synthesis, often under mild and environmentally benign conditions. rsc.org These methods utilize small organic molecules to catalyze reactions, avoiding issues of metal toxicity and contamination.

One notable approach is the use of organocatalysts in inverse-electron-demand Diels-Alder reactions of ketones with 1,3,5-triazine (B166579) to afford substituted pyrimidines. mdpi.com Furthermore, photochemical organocatalytic methods have been developed for the functionalization of pyrimidines. nih.govacs.org For example, a dithiophosphoric acid has been shown to act as a trifunctional catalyst, serving as a Brønsted acid, a single electron transfer (SET) reductant, and a hydrogen atom abstractor to promote the coupling of pyridinyl and allylic radicals. nih.govacs.org Other organocatalytic strategies include the aza-Michael reaction for the synthesis of acyclic pyrimidine nucleosides. researchgate.net These metal-free syntheses often involve tandem reactions, such as a [3+3] annulation followed by a visible-light-enabled photo-oxidation, to achieve the final aromatic pyrimidine structure. rsc.org

| Catalyst/Promoter | Reactants | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | Ketones and 1,3,5-Triazine | Inverse-electron-demand Diels-Alder | Direct access to pyrimidines from ketones. | mdpi.com |

| Visible Light / No Catalyst | Amidines and α,β-Unsaturated Ketones | [3+3] Annulation / Photo-oxidation | Metal-free, mild, and green conditions. | rsc.org |

| Dithiophosphoric acid (Photochemical) | Pyridines and Allylic Substrates | Radical C(sp2)–C(sp3) bond formation | Novel mechanism enabling distinct positional selectivity. | nih.govacs.org |

| Diarylprolinol triphenylsilyl ether | Pyrimidines and α,β-Unsaturated Aldehydes | Aza-Michael Reaction | Enantioselective synthesis of chiral acyclic pyrimidine nucleosides. | researchgate.net |

Retrosynthetic Analysis and Pathway Design for Functionalized Pyrimidine Scaffolds

Retrosynthetic analysis is a foundational strategy in organic synthesis for devising a logical pathway to a target molecule by mentally breaking it down into simpler, commercially available precursors. amazonaws.com This process begins with the final product and works backward through a series of disconnections, which correspond to the reverse of reliable chemical reactions.

For a functionalized pyrimidine such as this compound, the analysis begins by identifying the core pyrimidine ring as the central structural feature. The most common and reliable method for constructing a pyrimidine ring involves the condensation of a C-C-C unit (typically a 1,3-dicarbonyl compound or its equivalent) with an N-C-N unit (such as an amidine, guanidine, or urea derivative).

Applying this logic, the primary disconnection of the target molecule breaks the pyrimidine ring. The C4-N3 and C6-N1 bonds are disconnected, revealing two key synthons: a 1,3-dicarbonyl synthon and a guanidine synthon.

Disconnection 1 (C4-N3 and C6-N1 bonds): This disconnection simplifies the pyrimidine ring into its fundamental building blocks.

The N-C-N fragment, containing the chloro-substituent at the 2-position, corresponds to 2-chloroguanidine or a similar synthetic equivalent.

The C-C-C fragment, containing the amino and acetyl groups, corresponds to a functionalized 1,3-dicarbonyl synthon. The synthetic equivalent for this fragment is 2-amino-3-oxobutanal or a protected derivative. However, a more practical and stable precursor is often sought. A common strategy involves using a more accessible starting material that can be elaborated. For instance, (Z)-3-amino-2-cyano-N'-hydroxybut-2-enimidamide could be a potential precursor that cyclizes to form the aminopyrimidine ring, which is then further functionalized. A more direct precursor is often an α-formyl ketone or its enamine equivalent. In this case, (E)-3-amino-4-oxopent-2-enenitrile represents a viable synthetic equivalent, which contains the necessary acetyl and amino functionalities (or precursors) in the correct positions.

The forward synthesis, therefore, would involve the condensation reaction between these two precursors. The reaction of an appropriately substituted three-carbon component with 2-chloroguanidine would lead to the formation of the desired 2-chloro-4-aminopyrimidine ring system. The acetyl group at the C5 position would be introduced as part of the three-carbon component. This pathway provides a direct and convergent approach to the target molecule, leveraging established principles of pyrimidine chemistry.

Chemical Reactivity and Derivatization Strategies for 1 4 Amino 2 Chloropyrimidin 5 Yl Ethanone

Nucleophilic Substitutions at the Pyrimidine (B1678525) Core of 1-(4-Amino-2-chloropyrimidin-5-YL)ethanone

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by electron-withdrawing groups and bearing a suitable leaving group.

The chlorine atom at the C2 position of this compound is a labile leaving group, readily displaced by a variety of nucleophiles. This reactivity is central to the diversification of the pyrimidine core. The reaction of heteroaryl chlorides, including those in the pyrimidine series, with amines in water can result in a facile SNAr reaction and N-arylation. researchgate.net Microwave-assisted synthesis has also been employed for reacting 2-amino-4-chloro-pyrimidine with various amines, demonstrating an efficient method for creating new derivatives. nih.gov

Common nucleophiles used in these substitution reactions include:

Amines (Primary and Secondary): Reaction with a wide range of alkyl and aryl amines introduces diverse substituents, which is a cornerstone for building libraries of potential bioactive molecules.

Alcohols/Phenols: Treatment with alkoxides or phenoxides under basic conditions yields the corresponding ethers.

Thiols/Thiophenols: Thiolates react to form thioethers, replacing the chloro group with a sulfur linkage.

The general scheme for this diversification is shown below:

Interactive Data Table: Examples of Nucleophilic Substitution at the C2 Position

| Nucleophile (Nu-H) | Reagent/Conditions | Product Type |

|---|---|---|

| R-NH₂ (Primary Amine) | Base (e.g., Et₃N), Solvent (e.g., Propanol), Heat/Microwave | 2-(Alkyl/Arylamino)-4-aminopyrimidine derivative |

| R₂-NH (Secondary Amine) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-(Dialkyl/Diaryl-amino)-4-aminopyrimidine derivative |

| R-OH (Alcohol) | NaH, Solvent (e.g., THF) | 2-(Alkoxy)-4-aminopyrimidine derivative |

| Ar-OH (Phenol) | K₂CO₃, Solvent (e.g., Acetone), Reflux | 2-(Aryloxy)-4-aminopyrimidine derivative |

| R-SH (Thiol) | NaH, Solvent (e.g., THF) | 2-(Alkylthio)-4-aminopyrimidine derivative |

The primary amino group at the C4 position provides another handle for functionalization. It can undergo reactions typical of aromatic amines, allowing for the introduction of new functionalities. This molecule possesses multiple reaction centers, which facilitates a wide range of chemical transformations. zsmu.edu.ua Protecting the amino group is a common strategy to control reactivity during subsequent synthetic steps. researchgate.net

Key transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups, although this can be challenging to perform selectively.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines.

These reactions are crucial for modulating the electronic properties and steric profile of the molecule, which is often a key aspect of structure-activity relationship (SAR) studies in drug discovery.

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Ring

Due to the π-deficient nature of the pyrimidine ring, electrophilic aromatic substitution is generally difficult. researchgate.net The two ring nitrogen atoms are strongly electron-withdrawing, deactivating the ring towards attack by electrophiles. researchgate.net However, the presence of strong electron-donating groups, such as the amino group at the C4 position, can sufficiently activate the ring to allow for substitution, which typically occurs at the C-5 position. researchgate.net In the case of this compound, the C5 position is already substituted with an acetyl group. The C6 position is the only available carbon for substitution. The combined activating effect of the C4-amino group and the deactivating effect of the C5-acetyl group and the ring nitrogens makes electrophilic substitution at C6 challenging and generally not a preferred synthetic route without strong activation or specific catalytic conditions.

Modifications and Functionalizations of the Ethanone (B97240) Moiety

The ethanone (acetyl) group at the C5 position is a versatile functional handle that can undergo a wide array of chemical transformations common to ketones.

Condensation Reactions: The α-methyl protons are acidic and can be deprotonated to form an enolate, which can then participate in aldol (B89426) or Claisen-Schmidt condensations with various aldehydes to extend the side chain.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This alcohol can be further functionalized.

α-Halogenation: The methyl group can be halogenated under acidic or basic conditions, providing a precursor for further substitution reactions.

Formation of Heterocycles: The ketone can react with bifunctional reagents like hydrazine (B178648) or hydroxylamine (B1172632) to form pyrazoles or isoxazoles, respectively.

Willgerodt-Kindler Reaction: This reaction can be used to convert the acetyl group into a thioamide, which can then be hydrolyzed to a carboxylic acid or an amide.

Annulation and Cyclization Reactions Utilizing this compound as a Building Block

Annulation is a process where a new ring is fused onto an existing molecule through the formation of two new bonds. scripps.edu The strategic placement of the amino group and the acetyl group in this compound makes it an excellent substrate for annulation and cyclization reactions to construct fused heterocyclic systems. These reactions are initiated by the interaction of the existing functional groups with a bifunctional reagent.

Fused Pyridine (B92270) Rings: Condensation of the C4-amino group with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of a fused pyridine ring, yielding pyrimido[4,5-b]pyridine scaffolds.

Fused Pyrazole (B372694) Rings: The C5-acetyl group can be first converted into a more reactive intermediate, such as an α,β-unsaturated ketone (via condensation). Subsequent reaction of this intermediate with hydrazine can lead to the annulation of a pyrazole ring.

Fused Thiophene (B33073) Rings (Gewald Reaction): The acetyl group can participate in a Gewald reaction with elemental sulfur and an active methylene (B1212753) nitrile (e.g., malononitrile), leading to the formation of a fused aminothiophene ring.

These cyclization strategies are powerful tools for rapidly increasing molecular complexity and accessing novel, rigid heterocyclic frameworks that are of high interest in materials science and medicinal chemistry.

Combinatorial Synthesis and Library Generation from this compound Scaffolds for Research

Combinatorial chemistry is a technique used to synthesize a large number of compounds in a single process, creating a "library" of molecules for screening. nih.gov The multi-functional nature of this compound makes it an ideal scaffold for generating such libraries. nih.gov

A typical combinatorial strategy would involve a multi-step sequence where different building blocks are introduced at the molecule's reactive sites. For example:

Diversification at C2: A set of diverse amines (R¹-NH₂) are reacted with the C2-chloro position to create a first-generation library.

Diversification at C4-NH₂: Each member of the first library is then reacted with a set of different acylating agents (R²-COCl) to modify the C4-amino group.

Diversification at C5-acetyl: The C5-acetyl group can be further modified, for instance, by condensation with a library of aldehydes (R³-CHO).

This approach allows for the exponential generation of a large number of distinct compounds from a small number of starting materials, which is invaluable for high-throughput screening in drug discovery and other research areas.

Interactive Data Table: Conceptual Combinatorial Library Generation

| Scaffold Position | Reaction Type | Example Building Blocks (Set) | Resulting Diversity |

|---|---|---|---|

| C2-Chloro | Nucleophilic Substitution | Set A: 20 different amines | 20 unique C2-substituted compounds |

| C4-Amino | Acylation | Set B: 10 different acyl chlorides | 20 x 10 = 200 unique di-substituted compounds |

Strategic Role of 1 4 Amino 2 Chloropyrimidin 5 Yl Ethanone As a Synthetic Intermediate

Precursor in the Synthesis of Pharmacologically Relevant Compounds

The molecular architecture of 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone makes it a valuable precursor for a wide range of pharmacologically significant compounds. The pyrimidine (B1678525) core is a well-established pharmacophore found in numerous approved drugs, and this intermediate provides a direct route to novel derivatives. Its utility is particularly evident in the development of kinase inhibitors, where the pyrimidine scaffold often serves as a hinge-binding motif, mimicking the adenine (B156593) core of ATP. google.comnih.gov The chloro group at the 2-position is readily displaced by amines, alcohols, and other nucleophiles, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies. This versatility is crucial in the hit-to-lead and lead optimization phases of drug discovery. nih.gov

The ortho-disposed amino and acetyl functional groups in this compound are primed for intramolecular cyclization or condensation reactions with bifunctional reagents to create fused heterocyclic systems. These reactions lead to the formation of bicyclic and polycyclic structures with significant therapeutic potential, such as pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines.

Pyrido[2,3-d]pyrimidines: This scaffold is of great interest due to its diverse biological activities, including potent inhibition of various protein kinases like PIM-1. rsc.orgjocpr.com The synthesis of the pyrido[2,3-d]pyrimidine (B1209978) core can be achieved by reacting a 4-aminopyrimidine (B60600) derivative, such as the title compound, with various three-carbon synthons. nih.gov For instance, condensation of the acetyl group with active methylene (B1212753) compounds followed by cyclization involving the adjacent amino group is a common strategy to form the fused pyridine (B92270) ring. The resulting pyrido[2,3-d]pyrimidine derivatives have shown promise as targeted chemotherapeutic agents for cancers like breast cancer. rsc.orgjocpr.com

Thieno[2,3-d]pyrimidines: As bioisosteres of the naturally occurring purine (B94841) scaffold, thieno[2,3-d]pyrimidines are key targets in medicinal chemistry. researchgate.net They have been successfully developed as potent and selective inhibitors of kinases such as protein kinase CK2. researchgate.net Synthetic routes often involve the construction of a substituted aminothiophene ring which is then cyclized to form the pyrimidine portion. Conversely, a suitably functionalized aminopyrimidine can serve as the foundation for building the fused thiophene (B33073) ring. The structural elements of this compound provide the necessary reactivity to participate in such synthetic strategies.

The table below summarizes examples of fused heterocyclic systems that can be synthesized from aminopyrimidine precursors, highlighting their therapeutic relevance.

| Fused Heterocyclic System | Therapeutic Target/Application |

| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase Inhibitors (Anticancer) rsc.orgjocpr.com |

| Thieno[2,3-d]pyrimidine | Protein Kinase CK2 Inhibitors (Anticancer) researchgate.net |

| Pyrazolo[3,4-d]pyrimidine | Tyrosine Kinase Inhibitors, Antimicrobial Agents researchgate.netwhiterose.ac.uk |

The pyrimidine ring is a fundamental component of natural products, most notably the nucleobases uracil, thymine, and cytosine. Consequently, synthetic pyrimidine derivatives like this compound are valuable building blocks for creating analogs of these natural systems. Thieno[2,3-d]pyrimidines, for example, are considered structural analogs of purines and have been explored for their antiproliferative properties against cancer models. researchgate.netmdpi.com

The term "bioactive scaffold" refers to a core molecular structure that can be systematically decorated with various functional groups to create a library of compounds with specific biological activities. mdpi.com The 2-anilinopyrimidine scaffold is a prominent example, forming the core of numerous clinically approved kinase inhibitors. The chloro atom in this compound is the key reactive site for introducing the critical aniline (B41778) moiety, making the compound a direct precursor to this privileged scaffold. This strategic placement allows for the synthesis of inhibitors targeting a range of kinases involved in cancer progression, such as Aurora kinases and Vascular Endothelial Growth Factor (VEGF) receptors.

Utility in the Development of Research Probes and Tool Compounds for Biological Studies

Beyond their role as precursors to therapeutic candidates, derivatives of this compound are instrumental in the development of research probes and tool compounds. These are highly selective and potent molecules used to investigate the function of specific biological targets, such as enzymes or receptors, within cellular pathways.

The development of selective kinase inhibitors has been a particularly fruitful application. By systematically modifying the substituents on the pyrimidine core, researchers can create compounds that selectively inhibit one kinase over others, even those with highly similar ATP-binding sites. For example, anilinopyrimidine derivatives have been developed as "tool compounds for kinase interrogation" to study the specific roles of enzymes like ABL and TNNi3K. A potent and selective inhibitor derived from this intermediate can be used to probe the physiological and pathological consequences of blocking a specific kinase, helping to validate it as a drug target and elucidate its role in disease.

The table below lists several classes of protein kinases that have been successfully targeted by pyrimidine-based inhibitors, underscoring their importance as tool compounds.

| Kinase Target Class | Example(s) | Role in Biological Studies |

| Serine/Threonine Kinases | PIM-1, Aurora A, Akt (PKB), ERK1/2 | Elucidating roles in cell cycle, proliferation, and survival pathways. google.comrsc.org |

| Tyrosine Kinases | VEGF-R, Class III RTKs | Investigating mechanisms of angiogenesis and signal transduction. nih.gov |

| Non-receptor Tyrosine Kinases | Src family kinases | Probing intracellular signaling cascades. rsc.org |

Investigation of Molecular Interactions and Biological Activity Profiles of 1 4 Amino 2 Chloropyrimidin 5 Yl Ethanone and Its Derivatives in Vitro and in Silico

Identification of Molecular Targets and Binding Dynamics through Experimental Studies

Experimental in vitro assays are fundamental in elucidating the direct interactions between a compound and its biological targets. These studies provide crucial data on binding affinity, functional modulation, and the mechanism of action at a molecular level.

Derivatives of the aminopyrimidine core have been evaluated against various enzymes, demonstrating a broad spectrum of inhibitory activities. These studies are critical for identifying potential therapeutic applications, from anticancer to antiviral agents.

Notably, 2-aminopyrimidine (B69317) derivatives have been identified as potent inhibitors of β-glucuronidase, an enzyme linked to pathological conditions like colon cancer. mdpi.comsemanticscholar.org In one study, a series of twenty-seven 2-aminopyrimidine derivatives were synthesized and tested for their β-glucuronidase inhibitory activity. mdpi.com Among these, several compounds showed significant inhibition, with IC50 values indicating high potency. For instance, compound 24 in the study (a piperazinyl-substituted pyrimidine) exhibited an IC50 value of 2.8 ± 0.10 µM, which was substantially more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). mdpi.comsemanticscholar.org

In the context of cancer therapy, pyrimidine (B1678525) derivatives have been investigated as inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4), which are key regulators of cell cycle progression. Certain aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones have shown dual-target inhibitory activity. nih.gov For example, a pteridine (B1203161) derivative demonstrated considerable anticancer efficacy by inhibiting the PLK1 enzyme. nih.gov Another compound, bearing two unsubstituted phenyl moieties, was equipotent to the reference drug volasertib, with an IC50 value of 0.02 µM against PLK1. nih.gov

Furthermore, with the emergence of new viral threats, pyrimidine derivatives have been explored as potential antiviral agents. Some analogs have shown promising inhibitory activity against the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. mdpi.comnih.gov

| Derivative Class | Target Enzyme | Key Compound Example | Reported IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Piperazinyl-substituted 2-aminopyrimidine | β-glucuronidase | Compound 24 | 2.8 ± 0.10 | mdpi.comsemanticscholar.org |

| Butoxy-substituted 2-aminopyrimidine | β-glucuronidase | Compound 8 | 72.0 ± 6.20 | mdpi.com |

| Octyloxy-substituted 2-aminopyrimidine | β-glucuronidase | Compound 9 | 126.43 ± 6.16 | mdpi.com |

| Aminopyrimidine-dione derivative | Polo-like kinase 1 (PLK1) | Compound 7 | 0.02 | nih.gov |

| Pteridine derivative | Polo-like kinase 1 (PLK1) | Compound 9 | 0.041 | nih.gov |

Beyond enzyme inhibition, aminopyrimidine derivatives have been shown to interact with and modulate the function of cellular receptors. A series of novel 4-amino-2-phenylpyrimidine derivatives were prepared and examined as agonists for the G protein-coupled receptor 119 (GPR119). nih.gov GPR119 is a promising target for the treatment of type 2 diabetes and obesity due to its role in glucose-stimulated insulin (B600854) secretion. The study identified compound 9t (2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine) as a potent GPR119 agonist that improved glucose tolerance in mice following oral administration. nih.gov This highlights the potential for this class of compounds to act as receptor modulators, expanding their therapeutic applicability. In vitro methods are crucial for characterizing such receptor-ligand interactions, providing quantitative data on binding affinity, kinetics, and ligand specificity. nih.gov

Computational Approaches for Ligand-Target Profiling

Computational methods, or in silico studies, are indispensable tools in modern drug discovery. They complement experimental data by providing insights into the molecular interactions between ligands and their targets, guiding the design of more potent and selective molecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ekb.eg This method has been extensively applied to derivatives of the aminopyrimidine scaffold to understand their binding modes and to screen for potential new biological targets.

Docking studies on 2-aminopyrimidine derivatives against β-glucuronidase helped to predict the binding interactions responsible for the observed inhibitory activity. mdpi.com Similarly, docking simulations were performed for pyrimidine derivatives on the main protease (Mpro) of SARS-CoV-2, revealing that several compounds had a superior or equivalent affinity for the enzyme's active site compared to known inhibitors. nih.gov For example, one derivative showed a high binding energy score of -8.12 kcal/mol with a predicted inhibition constant of 1.11 µM. nih.gov In another study, docking of pyrimidine derivatives into the active site of human cyclin-dependent kinase 2 (CDK2) showed binding energies ranging from -7.4 to -7.9 kcal/mol, with key hydrogen bond interactions identified with residues such as LYS 33 and THR 14. nih.gov These in silico results often correlate well with in vitro experimental findings. mdpi.com

| Derivative Class | Protein Target (PDB ID) | Top Compound Score (Binding Energy, kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Pyrimidine-anchored amine derivative | SARS-CoV-2 3CLpro (6LU7) | -8.12 | Not specified | nih.gov |

| Chalcone-pyrimidine derivative | Human CDK2 (1HCK) | -7.9 | THR 165, GLU 12, LYS 33, THR 14 | nih.gov |

| 2,5-Disubstituted-1,3,4-Oxadiazole derivative | Estrogen Receptor (1ERR) | 98.17 (PLP Fitness) | ASP 351, THR 347, TRP 383 | ekb.eg |

| 2,5-Disubstituted-1,3,4-Oxadiazole derivative | EGFR (4HJO) | 99.59 (PLP Fitness) | Not specified | ekb.eg |

Molecular dynamics (MD) simulations provide a powerful tool for investigating the physical movements of atoms and molecules over time. nih.gov This technique is used to study the stability of ligand-protein complexes predicted by molecular docking and to analyze the dynamics of their interactions. mdpi.comresearchgate.net By simulating the compound-protein complex in a solvated environment, MD can reveal conformational changes, the role of water molecules in the binding site, and provide a more accurate estimation of binding free energies. mdpi.commdpi.com For instance, MD simulations have been used to study the binding selectivity of 2-anilino-4-(thiazol-5-yl)-pyrimidines with CDK2 versus CDK7, providing a deeper structural understanding of the molecular mechanisms behind selective inhibition. nih.gov These simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions, validating the docking poses and offering a dynamic view of the binding event. researchgate.net

Structure-Activity Relationship (SAR) Elucidation and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into drug candidates. By systematically modifying the chemical structure of a molecule and evaluating the impact on its biological activity, researchers can identify key pharmacophores and structural features required for potency and selectivity. nih.gov

For 2-aminopyrimidine derivatives targeting β-glucuronidase, SAR studies revealed that the nature and length of substituents are crucial for activity. mdpi.com For example, it was observed that while a methoxy (B1213986) substituent at the C-4 position of a phenyl ring resulted in an inactive compound, longer alkoxy chains like butoxy (IC50 = 72.0 ± 6.20 µM) and octyloxy (IC50 = 126.43 ± 6.16 µM) conferred significant inhibitory activity. mdpi.com Furthermore, a piperazinyl substituent at the C-4 position of the pyrimidine ring was found to be highly favorable for activity, whereas a 4-phenyl piperazinyl substituent at the same position rendered the compound inactive, suggesting that the hydrogen atom on the piperazine (B1678402) nitrogen might play a critical role in binding. mdpi.com

In a series of 4-indolyl-2-arylaminopyrimidine derivatives developed as anti-inflammatory agents, the amino group on the 5-position of the phenyl ring was found to be a vital pharmacophore. nih.gov Replacing this amino group with a nitro group led to a reduction in activity. nih.gov For 4-amino-2-phenylpyrimidine derivatives acting as GPR119 agonists, modifications on the phenyl ring and the 4-amino substituent were systematically explored to establish a clear SAR. nih.gov These qualitative SAR findings can be further developed into quantitative models (QSAR), which use statistical methods to correlate chemical structure with biological activity, enabling the prediction of the potency of novel compounds before their synthesis.

Rational Design of Analogs for Activity Optimization

The rational design of analogs based on the aminopyrimidine scaffold is a cornerstone for optimizing biological activity. The core structure of 1-(4-Amino-2-chloropyrimidin-5-YL)ethanone serves as a versatile starting point for chemical modifications aimed at enhancing potency and selectivity towards specific biological targets. Structure-activity relationship (SAR) studies are crucial in this process, guiding the synthesis of new derivatives with improved therapeutic potential. nih.govnih.gov

A common strategy involves a "hybrid model" approach, where the aminopyrimidine core is combined with other pharmacophores known to interact with a desired target. For instance, researchers have developed scaffolds that hybridize a cyanopyrimidine with various moieties, such as benzo[d]imidazole or sulphonamide phenyl groups, to create potent inhibitors. mdpi.com The goal is to design molecules that fit precisely into the active site of a target protein, thereby maximizing inhibitory effects.

Key SAR findings for aminopyrimidine derivatives include:

Substitution at the 2- and 4-positions: Modifications at these positions on the pyrimidine ring are critical for activity. For example, in a series of 2,4-diaminopyrimidine (B92962) inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), structural optimization at these sites led to compounds with nanomolar inhibitory concentrations. nih.gov

Aryl Group Modifications: The nature and substitution pattern of aryl groups attached to the pyrimidine core significantly influence activity. In one study, the presence of a 4-arylpiperazine moiety, particularly with phenyl, 4-fluorophenyl, or 4-chlorophenyl substituents, conferred strong cytotoxicity against cancer cell lines. mdpi.com Conversely, replacing the aryl group with smaller aliphatic groups like methyl often leads to a decrease in activity. mdpi.com

Role of Specific Functional Groups: The presence of certain functional groups can be vital for biological action. Studies on 4-indolyl-2-arylaminopyrimidine derivatives revealed that an amino group on the 5-position of the phenyl ring was a critical pharmacophore for anti-inflammatory activity. nih.gov

These systematic modifications allow for the fine-tuning of a compound's properties, leading to the identification of lead candidates with enhanced efficacy.

Table 1: Structure-Activity Relationship (SAR) Insights for Aminopyrimidine Derivatives

| Compound Series | Key Structural Feature | Impact on Biological Activity | Reference Target/Assay |

|---|---|---|---|

| 2-Amino-4-aryl-5-chloropyrimidines | Variations of the aryl group at C4 | Potency against VEGFR-2 and CDK1 is highly dependent on the aryl substituent. | Kinase Inhibition (VEGFR-2, CDK1) |

| 4-Indolyl-2-arylaminopyrimidines | Amino group on 5-position of phenyl ring | Identified as a crucial pharmacophore for anti-inflammatory activity. | Anti-inflammatory Screening |

| Triazinyl-benzenesulfonamides | 4-Arylpiperazine moiety | Substituents like 4-Ph, 4-F-Ph, and 4-Cl-Ph provided strong cytotoxicity. | Anticancer Activity (HCT-116, MCF-7, HeLa cells) |

| 2,4-Diaminopyrimidines | Structural optimization at C2 and C4 | Led to potent HPK1 inhibitors with IC50 values in the nanomolar range. | Kinase Inhibition (HPK1) |

Predictive Modeling for Biological Activity and Selectivity

In silico methods, particularly predictive modeling, play a pivotal role in modern drug discovery by accelerating the design and optimization of novel compounds. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are extensively used to forecast the biological activity and selectivity of this compound derivatives before their synthesis.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By analyzing molecular descriptors (e.g., topological, conformational), researchers can build predictive models. mdpi.com For example, 3D-QSAR models have been successfully developed for aminopyrimidinyl pyrazole (B372694) analogs to identify potent Polo-like kinase 1 (PLK1) inhibitors. nih.gov These models provide crucial structural insights that guide the design of new derivatives with enhanced potency. nih.gov In another study, QSAR models based on stepwise multiple linear regression (MLR) explained 75–86% of the variability in cytotoxic activity for a series of benzenesulfonamides, demonstrating high predictive power. mdpi.com

Molecular docking simulations complement QSAR by predicting how a ligand (the compound) binds to the three-dimensional structure of a target protein. mdpi.com This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, within the protein's active site. mdpi.com Such studies have been used to understand the binding modes of pyrimidine derivatives with targets like β-glucuronidase and cyclooxygenase-2 (COX-2), helping to explain why certain structural features lead to potent inhibition. mdpi.commdpi.com These computational approaches not only rationalize experimental findings but also enable a more focused and efficient design strategy, reducing the time and resources required for developing new therapeutic agents. nih.govnih.gov

Table 2: Summary of a Predictive QSAR Model for Cytotoxicity

| Target Cell Line | Model Statistical Significance (r²) | Model Predictive Ability (Q²) | Key Molecular Descriptors |

|---|---|---|---|

| HCT-116 (Colon Cancer) | 0.86 | 0.75 | Topological (2D) and Conformational (3D) |

| MCF-7 (Breast Cancer) | 0.75 | 0.68 | Topological (2D) and Conformational (3D) |

| HeLa (Cervical Cancer) | 0.82 | 0.72 | Topological (2D) and Conformational (3D) |

Data derived from a study on novel benzenesulfonamides with a related heterocyclic core. mdpi.com

Mechanistic Studies of Cellular Responses in Model Systems (In Vitro)

Understanding the cellular and molecular mechanisms by which this compound derivatives exert their effects is critical for their development as therapeutic agents. In vitro studies using model systems, such as cultured human cells, provide a controlled environment to dissect these complex processes.

Pathway Analysis and Molecular Signaling Investigation in Cultured Cells

Aminopyrimidine derivatives often function by modulating key cellular signaling pathways that regulate cell proliferation, survival, and differentiation. A prominent example is the PI3K-PKB-mTOR pathway, which is frequently dysregulated in cancer. nih.gov Certain 4-aminopyrimidine (B60600) analogs have been developed as potent ATP-competitive inhibitors of Protein Kinase B (PKB, also known as Akt), a central node in this pathway. nih.gov By inhibiting PKB, these compounds can block downstream signaling to substrates like GSK3β and mTOR, thereby suppressing cell growth and promoting apoptosis. nih.gov

The biological targets of these compounds often provide direct clues to the pathways they disrupt:

Cell Cycle Control: Derivatives that inhibit Cyclin-Dependent Kinases (CDKs), such as CDK1 and CDK2, directly interfere with the machinery that governs cell cycle progression, leading to cell cycle arrest. nih.govnih.gov

Angiogenesis: Analogs targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) can disrupt the signaling cascade responsible for the formation of new blood vessels, a critical process for tumor growth. nih.gov

Immune Regulation: More recent research has focused on targets like Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. nih.gov Inhibitors of HPK1 can enhance immune responses, making them promising candidates for cancer immunotherapy. nih.gov

Investigating these molecular signaling events in cultured cells helps to build a comprehensive picture of a compound's mechanism of action.

Cell-Based Assays for Mechanistic Insights (excluding clinical trials)

A variety of cell-based assays are employed to quantify the biological effects of aminopyrimidine derivatives and provide mechanistic insights. These in vitro experiments are fundamental for evaluating potency, selectivity, and the cellular consequences of target engagement.

Anti-proliferative and Cytotoxicity Assays: The most common method to assess anticancer potential is the MTT assay, which measures cell viability. researchgate.net Compounds are tested against a panel of human tumor cell lines, such as HCT-116 (colon), MCF-7 (breast), and HeLa (cervical), to determine their IC50 values (the concentration required to inhibit cell growth by 50%). mdpi.com For example, certain pyrimidine-5-carbonitriles have demonstrated significant anticancer activity in these assays. mdpi.com

Enzyme and Kinase Inhibition Assays: To confirm that a compound acts on its intended target, direct enzymatic assays are performed. These assays measure the ability of a compound to inhibit the activity of a specific enzyme, such as β-glucuronidase or COX-2, or a protein kinase like HPK1 or VEGFR-2. nih.govmdpi.comnih.govmdpi.com For instance, a highly potent HPK1 inhibitor was identified with an IC50 of just 0.09 nM in a kinase assay. nih.gov

Target Engagement and Downstream Effect Assays: Beyond direct inhibition, it is important to confirm that the compound affects the target's function within the cell. This can be achieved by measuring the phosphorylation of a kinase's downstream substrate. In the case of HPK1 inhibitors, researchers measure the inhibition of SLP76 phosphorylation. nih.gov Functional outcomes, such as the stimulation of Interleukin-2 (IL-2) secretion by T-cells, can also be quantified to confirm the desired biological response. nih.gov

Table 3: In Vitro Biological Activity of Representative Aminopyrimidine Analogs

| Compound Class | Target | Assay Type | Result (IC50/EC50) |

|---|---|---|---|

| 2,4-Diaminopyrimidine derivative (Compound 10c) | HPK1 Kinase | Kinase Inhibition | 0.09 nM |

| 2,4-Diaminopyrimidine derivative (Compound 10c) | SLP76 Phosphorylation | Cell-based Assay | 33.74 nM |

| 2,4-Diaminopyrimidine derivative (Compound 10c) | IL-2 Secretion | Cell-based Assay | 84.24 nM |

| Pyrimidine-5-carbonitrile (Compound 3b) | COX-2 Enzyme | Enzyme Inhibition | 5.0 µM |

| Triazinyl-benzenesulfonamide (Compound 22) | HCT-116 Cells | Cytotoxicity Assay | 7 µM |

| Triazinyl-benzenesulfonamide (Compound 46) | MCF-7 Cells | Cytotoxicity Assay | 15 µM |

IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration.

Advanced Spectroscopic and Computational Characterization Methodologies for 1 4 Amino 2 Chloropyrimidin 5 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C. For 1-(4-Amino-2-chloropyrimidin-5-YL)ethanone, NMR analysis confirms the connectivity of the atoms and provides insights into the electronic environment of the pyrimidine (B1678525) ring.

In a typical ¹H NMR spectrum, the protons of the amino group (–NH₂) would appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The methyl protons of the ethanone (B97240) group (–CH₃) would present as a sharp singlet, typically in the upfield region. The sole aromatic proton on the pyrimidine ring is expected to resonate as a singlet in the downfield region, characteristic of protons attached to electron-deficient aromatic systems.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the ethanone group is expected to have the most downfield chemical shift. The carbon atoms of the pyrimidine ring would appear in the aromatic region, with their specific shifts influenced by the chloro, amino, and acetyl substituents. The methyl carbon of the ethanone group would be found in the upfield region. While specific experimental data is not widely published, a representative dataset based on similar structures is presented below.

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~195.0 |

| C-Cl | - | ~162.0 |

| C-NH₂ | - | ~160.0 |

| C-C=O | - | ~115.0 |

| C-H | ~8.5 (s, 1H) | ~158.0 |

| NH₂ | ~7.0 (br s, 2H) | - |

| CH₃ | ~2.6 (s, 3H) | ~28.0 |

Note: Chemical shifts are hypothetical and for illustrative purposes. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the various functional groups. The amino group (–NH₂) would show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The carbonyl group (C=O) of the ethanone moiety would display a strong absorption band around 1650-1700 cm⁻¹. The C=C and C=N stretching vibrations of the pyrimidine ring would appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected at lower wavenumbers, typically in the 600-800 cm⁻¹ range.

Interactive Table 2: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H stretch (amino) | 3450-3300 (m, br) | 3450-3300 (w) |

| C-H stretch (aromatic) | 3100-3000 (w) | 3100-3000 (s) |

| C-H stretch (methyl) | 2980-2850 (w) | 2980-2850 (m) |

| C=O stretch (ketone) | 1680 (s) | 1680 (w) |

| C=N, C=C stretch (ring) | 1600-1450 (m-s) | 1600-1450 (s) |

| N-H bend (amino) | 1640-1550 (m) | - |

| C-Cl stretch | 750-700 (s) | 750-700 (m) |

Note: Frequencies are approximate and for illustrative purposes. s = strong, m = medium, w = weak, br = broad.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, with a molecular formula of C₆H₆ClN₃O, the expected exact mass would be approximately 171.02 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 171. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 173 would also be present, with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) from the acetyl group to give a fragment at m/z 156, or the loss of the entire acetyl group (CH₃CO•) to yield a fragment at m/z 128. Further fragmentation of the pyrimidine ring would also be expected.

Interactive Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 173 | [M+2]⁺ (Isotope peak) |

| 171 | [M]⁺ (Molecular ion) |

| 156 | [M - CH₃]⁺ |

| 128 | [M - CH₃CO]⁺ |

Note: Fragmentation data is predictive and for illustrative purposes.

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a crystal structure for this compound is not publicly available, a hypothetical analysis would likely reveal a planar pyrimidine ring. The amino group and the ethanone moiety would be substituted at the 4- and 5-positions, respectively. Intermolecular hydrogen bonds involving the amino group and the carbonyl oxygen, as well as the nitrogen atoms of the pyrimidine ring, would be expected to play a significant role in the crystal packing. These interactions would likely lead to the formation of extended networks in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λₘₐₓ) is characteristic of the electronic structure of the compound.

For this compound, the presence of the substituted pyrimidine ring, which is a chromophore, would lead to characteristic absorptions in the UV region. Typically, π → π* and n → π* transitions are observed for such aromatic and heterocyclic systems. The amino and acetyl groups, as auxochromes, would influence the position and intensity of these absorption bands. It is expected that this compound would exhibit strong absorption bands in the 250-350 nm range.

Computational Chemistry for Electronic and Geometrical Analysis

Computational chemistry offers powerful tools for investigating the electronic and geometrical properties of molecules, providing insights that complement experimental data.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. DFT calculations can be used to predict a variety of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

For this compound, DFT calculations would likely predict a planar geometry for the pyrimidine ring. The calculated vibrational frequencies can be compared with experimental IR and Raman data to aid in the assignment of spectral bands. The HOMO-LUMO energy gap is a key parameter that provides an indication of the chemical reactivity and the electronic excitation energies of the molecule. The distribution of the HOMO and LUMO orbitals can reveal information about the electron-donating and electron-accepting regions of the molecule, respectively. It is anticipated that the HOMO would be localized primarily on the amino group and the pyrimidine ring, while the LUMO would be concentrated on the pyrimidine ring and the carbonyl group.

Interactive Table 4: Predicted Electronic Properties from DFT Calculations for this compound

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.0 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

| Dipole Moment | ~ 3.5 D |

Note: These values are estimations based on typical DFT results for similar molecules and are for illustrative purposes.

Conformational Analysis and Energy Landscapes of the Compound

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the acetyl group to the pyrimidine ring and, to a lesser extent, by the orientation of the amino group. Understanding the conformational preferences and the energy barriers to rotation is crucial for elucidating the compound's structure-activity relationships and its interactions in a biological environment. Computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface (PES) and identifying the most stable conformers.

The key dihedral angle determining the conformational landscape is that which describes the orientation of the acetyl group relative to the pyrimidine ring. This can be defined by the atoms O=C-C5=C4. A potential energy surface scan, where the energy of the molecule is calculated at incremental changes of this dihedral angle while allowing the rest of the geometry to relax, reveals the low-energy conformations and the transition states separating them.

For many aromatic ketones, a planar conformation, where the acetyl group is coplanar with the aromatic ring, is favored due to the stabilizing effect of π-conjugation between the carbonyl group and the ring system. However, steric hindrance between the acetyl group and adjacent substituents can lead to non-planar ground states. In the case of this compound, the primary steric interactions would be between the acetyl methyl group and the amino group at the C4 position.

Computational studies on structurally related 5-acetylpyrimidine derivatives often show a preference for a near-planar arrangement. The energy profile for the rotation of the acetyl group typically exhibits two minima corresponding to the carbonyl group pointing away from or towards the adjacent substituent. The relative energies of these conformers and the rotational barriers between them are influenced by a delicate balance of steric repulsion and electronic effects.

Below is a representative data table illustrating the type of results obtained from a relaxed potential energy surface scan for the rotation of the acetyl group in a substituted pyrimidine. The dihedral angle is scanned from 0° to 360°, and the relative energies are reported in kcal/mol.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformer Description |

|---|---|---|

| 0 | 0.00 | Global Minimum (Planar) |

| 30 | 1.50 | - |

| 60 | 4.50 | - |

| 90 | 6.00 | Transition State (Perpendicular) |

| 120 | 4.20 | - |

| 150 | 1.20 | - |

| 180 | 0.50 | Local Minimum (Near-Planar) |

| 210 | 1.30 | - |

| 240 | 4.30 | - |

| 270 | 6.00 | Transition State (Perpendicular) |

| 300 | 4.40 | - |

| 330 | 1.60 | - |

| 360 | 0.00 | Global Minimum (Planar) |

The energy landscape of this compound can be visualized as a terrain with valleys and hills. The valleys represent the stable, low-energy conformations, while the hills correspond to the high-energy transition states that the molecule must overcome to interconvert between these stable forms. Based on the analysis of structurally similar compounds, the energy landscape is characterized by two main potential energy wells.

The deepest well, or the global minimum, would correspond to the most stable conformer. For this compound, this is likely a planar or near-planar arrangement where the acetyl group's carbonyl is oriented to minimize steric clash with the neighboring amino group, while maximizing conjugation with the pyrimidine ring. A second, shallower energy well may exist for another planar conformer.

The transition states connecting these minima would occur when the acetyl group is rotated to a perpendicular orientation relative to the pyrimidine ring. At this point, the stabilizing π-conjugation is broken, leading to a maximum in energy. The energy difference between the minima and the transition states defines the rotational barrier. A lower rotational barrier indicates greater conformational flexibility.

The following table summarizes the key features of the conformational energy landscape for a hypothetical substituted acetylpyrimidine, providing an insight into the expected properties of this compound.

| Conformational State | Dihedral Angle Range (°) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Global Minimum | -30 to 30 | 0.00 | Most stable, likely near-planar conformer. |

| Transition State 1 | 90 | ~5-7 | Rotation through a perpendicular orientation, breaking conjugation. |

| Local Minimum | 150 to 210 | ~0.5-2.0 | A less stable, near-planar conformer. |

| Transition State 2 | 270 | ~5-7 | Rotation through a perpendicular orientation. |

Q & A

Q. What synthetic routes are recommended for synthesizing 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone?

Answer: The synthesis typically involves functionalizing pyrimidine precursors. A common approach is to start with halogenated pyrimidines and introduce the amino and ketone groups via nucleophilic substitution or palladium-catalyzed coupling. For example:

- Step 1: Begin with 4,6-dichloro-2-methylpyrimidine. React with ammonia or an amine source to introduce the amino group at the 4-position.

- Step 2: Use a Friedel-Crafts acylation or acetyl transfer reagent to install the ethanone moiety at the 5-position .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

- Key Considerations: Monitor reaction progress via TLC and ensure anhydrous conditions to avoid hydrolysis of intermediates .

Q. How can computational methods predict the electronic properties of this compound?

Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to calculate electronic properties:

- HOMO-LUMO Gaps: Assess reactivity and charge-transfer behavior. Becke’s exchange-correlation functional (B3LYP) provides accurate thermochemical data for pyrimidine derivatives .

- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites using software like Gaussian or ORCA. Basis sets like 6-31G(d,p) are suitable for geometry optimization .

- Validation: Compare computed IR/NMR spectra with experimental data to refine theoretical models .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Stretching frequencies for C=O (~1700 cm⁻¹) and N-H (~3400 cm⁻¹) validate functional groups .

- Mass Spectrometry (HRMS): Use ESI or EI modes to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can discrepancies in reported NMR data for this compound be resolved?

Answer: Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

- High-Field NMR (≥400 MHz): Resolve overlapping signals. Deuterated DMSO or CDCl₃ are preferred solvents .

- Variable-Temperature NMR: Detect tautomeric equilibria (e.g., keto-enol shifts) by analyzing spectral changes at 25–80°C .

- Cross-Validation: Compare with DFT-calculated chemical shifts (B3LYP/6-31G(d,p)) to assign ambiguous peaks .

Q. How can reaction conditions be optimized for high-yield synthesis?

Answer:

- Catalyst Screening: Test Pd(OAc)₂/XPhos for coupling reactions; optimize equivalents of acetylating agents (e.g., acetyl chloride) .

- Solvent Effects: Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution rates .

- Temperature Control: Maintain 60–80°C for acylation to minimize side reactions (e.g., ring chlorination) .

- Yield Tracking: Use HPLC (C18 column, acetonitrile/water gradient) to quantify product purity .

Q. What strategies are effective for resolving structural ambiguities in crystallographic studies?

Answer:

- X-Ray Crystallography: Use SHELX software for structure solution. Refine hydrogen bonding (N-H···O=C) and π-stacking interactions .

- Twinned Data: Apply SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .

- Validation Tools: Check R-factor convergence (<5%) and ADDSYM alerts in PLATON to detect missed symmetry .

Q. How does the chloro substituent influence the compound’s reactivity in medicinal chemistry applications?

Answer:

- Electron-Withdrawing Effect: The 2-chloro group increases electrophilicity at C5, facilitating nucleophilic attacks (e.g., Suzuki couplings) .

- Biological Activity: Chlorinated pyrimidines exhibit enhanced binding to kinase active sites; pair with ethanone for hydrogen-bonding motifs .

- Metabolic Stability: Chlorine reduces oxidative metabolism, improving pharmacokinetic profiles in vitro .

Q. What are the best practices for handling and storing this compound to ensure stability?

Answer:

- Storage: Seal in amber vials under argon at 2–8°C to prevent moisture absorption and photodegradation .

- Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before transferring to halogenated waste containers .

- Safety: Use fume hoods, nitrile gloves, and P2 respirators during synthesis to avoid inhalation/contact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.